molecular formula C13H20NO6P B607534 Fosciclopirox CAS No. 1380539-06-9

Fosciclopirox

Cat. No.: B607534
CAS No.: 1380539-06-9
M. Wt: 317.27 g/mol
InChI Key: NTKBXPWLNROYPE-UHFFFAOYSA-N
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Description

Fosciclopirox is a phosphoryloxymethyl ester-based prodrug of ciclopirox, a synthetic, broad-spectrum antifungal agent. It exhibits antibacterial, anti-inflammatory, and potential antineoplastic activities. Upon intravenous administration, the phosphoryloxymethyl moiety is cleaved off by phosphatases, releasing the active metabolite ciclopirox .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fosciclopirox is synthesized by esterifying ciclopirox with a phosphoryloxymethyl group. The reaction involves the use of phosphorylating agents under controlled conditions to ensure the formation of the ester bond .

Industrial Production Methods: The industrial production of this compound involves large-scale esterification processes, followed by purification steps to isolate the desired product. The process is optimized to achieve high yields and purity, ensuring the compound’s efficacy and safety for pharmaceutical use .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Fosciclopirox has a wide range of scientific research applications:

Mechanism of Action

Fosciclopirox exerts its effects by releasing ciclopirox upon administration. Ciclopirox inhibits the activation of Notch1 and the Notch1-mediated signaling pathway, which is upregulated in many cancer cell types. It also inhibits iron-containing enzymes such as catalase and peroxidase, reducing oxidative stress. Additionally, ciclopirox downregulates the expression of cyclin D1 and cyclin E1, slowing cell cycle progression and inducing apoptosis .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its prodrug nature, allowing for improved solubility and systemic efficacy compared to ciclopirox. Its ability to inhibit multiple pathways involved in cancer progression makes it a promising candidate for cancer therapy .

Properties

IUPAC Name

(2-cyclohexyl-4-methyl-6-oxopyridin-1-yl)oxymethyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20NO6P/c1-10-7-12(11-5-3-2-4-6-11)14(13(15)8-10)19-9-20-21(16,17)18/h7-8,11H,2-6,9H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKBXPWLNROYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1)C2CCCCC2)OCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380539-06-9
Record name Fosciclopirox
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380539069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FOSCICLOPIROX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8FR269QPQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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